molecular formula C17H23N3O B2601786 N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide CAS No. 1333739-40-4

N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide

Cat. No.: B2601786
CAS No.: 1333739-40-4
M. Wt: 285.391
InChI Key: QMOQRLNOFRMAIU-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and dimethylphenyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:

    Formation of the Cyclopropyl Intermediate: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Coupling with Dimethylphenyl Intermediate: The final step involves coupling the cyclopropyl and dimethylphenyl intermediates under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Cyanide salts, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and cyclopropyl moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(N,3,5-trimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-7-13(2)9-15(8-12)20(4)10-16(21)19-17(3,11-18)14-5-6-14/h7-9,14H,5-6,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOQRLNOFRMAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C)CC(=O)NC(C)(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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